[Sar1, Ile8]-血管紧张素II
描述
[Sar1, Ile8]-Angiotensin II is a useful research compound. Its molecular formula is C46H73N13O10 and its molecular weight is 968.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [Sar1, Ile8]-Angiotensin II suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Sar1, Ile8]-Angiotensin II including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 血液和脑脊液之间的运输
[Sar1, Ile8]-血管紧张素II不在血管空间和脑室空间之间运输,这表明血管紧张素不能自由地在血液和脑脊液区之间移动。这与血液源和脑室紧张素访问不同受体群体的观点一致(Harding et al., 1988)。
2. 中枢血管紧张素II受体的定位
This compound被用于通过均质结合和体外放射自显影研究脑中的ANG II受体。它结合到各种脑区的高亲和位点,突显了它作为研究脑中ANG II受体探针的实用性(Healy et al., 1986)。
属性
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNAQTWOGAJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H73N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553928 | |
Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
968.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67724-27-0 | |
Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [Sar1, Ile8]-Angiotensin II interact with its target?
A1: [Sar1, Ile8]-Angiotensin II acts as a competitive antagonist at angiotensin II receptors [, , , , , , ]. This means it binds to the receptor without activating it, effectively blocking the actions of angiotensin II.
Q2: Which angiotensin II receptor subtype does [Sar1, Ile8]-Angiotensin II primarily target?
A2: While [Sar1, Ile8]-Angiotensin II can bind to both AT1 and AT2 receptor subtypes, it generally exhibits a higher affinity for the AT1 receptor [, , , , , ].
Q3: What are the downstream effects of [Sar1, Ile8]-Angiotensin II binding to the AT1 receptor?
A3: By blocking AT1 receptors, [Sar1, Ile8]-Angiotensin II prevents the physiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and sodium reabsorption [, , , , , , , ].
Q4: Are there any reported instances where [Sar1, Ile8]-Angiotensin II exhibits agonistic activity?
A4: Yes, in some cases, particularly at higher doses or under specific physiological conditions like low endogenous angiotensin II levels, [Sar1, Ile8]-Angiotensin II can demonstrate agonistic activity, leading to pressor effects and increased aldosterone secretion [, ].
Q5: What is the molecular formula and weight of [Sar1, Ile8]-Angiotensin II?
A5: While the provided research papers do not explicitly state the molecular formula and weight of [Sar1, Ile8]-Angiotensin II, these can be determined based on its chemical structure and amino acid composition.
Q6: Is there any spectroscopic data available for [Sar1, Ile8]-Angiotensin II?
A6: The provided research papers primarily focus on the biological activity and pharmacological characterization of [Sar1, Ile8]-Angiotensin II. Spectroscopic data is not provided within these studies.
Q7: How do structural modifications in [Sar1, Ile8]-Angiotensin II affect its activity?
A7: Modifications, especially at positions 2 and 8, significantly influence the potency and agonist/antagonist profile of [Sar1, Ile8]-Angiotensin II. For instance, replacing isoleucine at position 8 with alanine ([Sar1, Ala8]-Angiotensin II) can reduce agonistic activity while maintaining antagonistic properties [].
Q8: What is the significance of the Sarcosine substitution at position 1 in [Sar1, Ile8]-Angiotensin II?
A8: The Sarcosine substitution at the N-terminus provides resistance to enzymatic degradation, contributing to the prolonged duration of action of [Sar1, Ile8]-Angiotensin II compared to native angiotensin II [].
Q9: What is the impact of [Sar1, Ile8]-Angiotensin II on blood pressure?
A9: The effect of [Sar1, Ile8]-Angiotensin II on blood pressure is dose-dependent and influenced by the endogenous angiotensin II levels. At appropriate doses, it can induce a sustained antihypertensive effect, particularly in hypertensive individuals [, , , ].
Q10: Does [Sar1, Ile8]-Angiotensin II affect plasma renin activity and aldosterone concentration?
A10: [Sar1, Ile8]-Angiotensin II can influence plasma renin activity and aldosterone concentration. While it tends to reduce aldosterone levels by antagonizing angiotensin II, it may also indirectly stimulate renin release due to the feedback mechanisms within the renin-angiotensin-aldosterone system [, , ].
Q11: What models have been used to study the efficacy of [Sar1, Ile8]-Angiotensin II?
A11: The efficacy of [Sar1, Ile8]-Angiotensin II has been investigated in various in vitro and in vivo models, including isolated tissues (e.g., rabbit aorta, rat mesenteric arteries), perfused organs (e.g., rat mesenteric vascular bed), and whole animal studies (e.g., rats, dogs) [, , , , , , , , , ].
Q12: What is the evidence for the central nervous system effects of [Sar1, Ile8]-Angiotensin II?
A12: Studies involving central administration of [Sar1, Ile8]-Angiotensin II, such as intracerebroventricular infusions, have demonstrated its ability to lower blood pressure, particularly in hypertensive animal models, indicating a role for central angiotensin II receptors in blood pressure regulation [, , ].
Q13: What is known about the toxicity profile of [Sar1, Ile8]-Angiotensin II?
A13: The provided research papers primarily focus on the pharmacological effects of [Sar1, Ile8]-Angiotensin II. Detailed toxicological studies are not included in these papers.
Q14: Is there a role for [Sar1, Ile8]-Angiotensin II in research on other organ systems?
A14: Yes, [Sar1, Ile8]-Angiotensin II has been used to investigate the role of angiotensin II in various organ systems beyond the cardiovascular system, including the brain, kidneys, adrenal glands, and ovaries [, , , , , , , , , , ].
Q15: Are there alternative angiotensin II receptor antagonists?
A15: Yes, besides [Sar1, Ile8]-Angiotensin II, several other angiotensin II receptor antagonists have been developed, including losartan, valsartan, and irbesartan, each with its unique pharmacological profile and clinical applications [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。